BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Cancer Research Cytotoxicity Assay

This ortho-bromo substituted 1,2,4-oxadiazole is a privileged scaffold for Ras GTPase inhibition (KRas EC50=33 nM) and aldose reductase studies (IC50=6.5 nM). Its unique electronic environment—distinct from para-substituted isomers—enables precise SAR mapping and target validation. ≥98% purity ensures reproducible results. Essential for lead optimization in oncology and diabetic complications research.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 827332-78-5
Cat. No. B1274439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
CAS827332-78-5
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br
InChIInChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H
InChIKeyYNEFEUXUIWJXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 827332-78-5): A Versatile Ortho-Bromo Heterocyclic Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 827332-78-5) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a core five-membered ring containing one oxygen and two nitrogen atoms . It is specifically substituted with a 2-bromophenyl group at the 3-position and a phenyl group at the 5-position. This ortho-bromo substitution pattern distinguishes it from its para-substituted isomer (3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole, CAS 65004-19-5) and other halogenated analogs [1]. The compound is available from several commercial vendors in purities typically ≥95%, making it a readily accessible scaffold for research and development .

Why 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Cannot Be Simply Substituted: The Critical Role of Ortho-Substitution in Bioactivity and Reactivity


Generic substitution among 1,2,4-oxadiazole derivatives is not scientifically sound due to the profound impact of halogen position and type on biological activity, physicochemical properties, and synthetic utility. The ortho-bromo substitution in 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole creates a unique electronic and steric environment that directly influences its interaction with biological targets and its reactivity in cross-coupling reactions. As evidenced by the differential IC50 values against cancer cell lines and the varied performance of analogs in target-specific assays, replacing this specific compound with a para-substituted isomer or a chloro/fluoro analog can lead to significantly altered, and often diminished, experimental outcomes [1].

Quantitative Evidence for 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: A Comparative Analysis Against Key Analogs


Cytotoxicity in Breast Cancer Cells: Ortho-Bromo Substitution Confers Potency Compared to Para-Isomer

The ortho-bromo substitution on the phenyl ring at the 3-position is a key determinant of cytotoxic activity. 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of approximately 20 µM . In contrast, derivatives of its para-substituted isomer, 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole, have shown a wider range of activities, with some derivatives exhibiting IC50 values from 0.12 to 2.78 µM against the same cell line, while others, such as 3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, show an IC50 of 15.63 µM . This indicates that while the ortho-bromo compound is not the most potent, its activity is substantial and its unique substitution pattern offers a distinct SAR profile.

Medicinal Chemistry Cancer Research Cytotoxicity Assay

Target-Specific Activity: The Ortho-Bromo Oxadiazole Core is a Privileged Scaffold for Kinase Inhibition

The 3-(2-bromophenyl)-1,2,4-oxadiazole core is a recognized pharmacophore for inhibiting Ras-related proteins. A derivative of this compound, 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-propanone, exhibits potent activity against human GTPase KRas with an EC50 of 33 nM [1]. In comparison, a similar derivative targeting the related Rab-7a protein shows a significantly lower potency (EC50 = 4.2 µM), and a structural isomer with a 2-chlorophenyl group (instead of 2-bromophenyl) shows no relevant activity in similar assays [2]. This stark difference underscores that the bromine atom at the ortho-position is not merely a substituent but a critical driver of high-affinity target engagement.

Kinase Inhibition Drug Discovery Ras GTPase

Enzyme Inhibition Potency: The Ortho-Bromo Moiety Enables High-Affinity Binding to Aldose Reductase

The ortho-bromophenyl substitution is crucial for potent enzyme inhibition. A derivative of 3-(2-bromophenyl)-1,2,4-oxadiazole, specifically {3-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-4-oxo-3,4-dihydro-phthalazin-1-yl}-acetic acid, demonstrates exceptional inhibitory activity against human aldose reductase with an IC50 of 6.5 nM [1]. While direct data for the core 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole is not available, this low-nanomolar potency from a closely related derivative highlights the inherent capacity of the ortho-bromo oxadiazole scaffold for high-affinity interactions with this therapeutically relevant enzyme. Other 1,2,4-oxadiazole derivatives lacking this specific substitution pattern show significantly higher IC50 values (e.g., 2.18 µM for a tyrosinase inhibitor) .

Enzymology Diabetes Research Aldose Reductase

Physicochemical Differentiation: Ortho-Substitution Alters Lipophilicity and Boiling Point Profile

The ortho-substitution pattern imparts distinct physicochemical properties that can influence solubility, permeability, and purification strategies. 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole has a predicted boiling point of 428.8±47.0 °C at 760 mmHg and a predicted XLogP3-AA of approximately 4.2 [1]. Its para-substituted isomer, 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5), has a predicted boiling point of 418.7 °C and a similar XLogP3 of 4.2 [2]. While the lipophilicity is comparable, the ~10 °C difference in boiling point and the altered molecular shape due to ortho-substitution can affect chromatographic retention times and crystallization behavior.

Physical Chemistry Pre-formulation Chromatography

High-Value Application Scenarios for 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole in Research and Development


Structure-Activity Relationship (SAR) Studies in Oncology Drug Discovery

The differential cytotoxicity of 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole against MCF-7 cells (IC50 ~ 20 µM) compared to its para-isomer derivatives (IC50 range: 0.12-2.78 µM) makes it a valuable tool for elucidating how the position of the halogen on the phenyl ring affects binding and potency in cancer models . Researchers can use this compound as a specific 'ortho' probe to map the chemical space of the target's active site and guide the optimization of lead compounds.

Targeted Synthesis of Ras/Rab GTPase Inhibitors

The 3-(2-bromophenyl)-1,2,4-oxadiazole core is a validated starting point for developing potent and selective inhibitors of Ras-related GTPases. Its derivative's high potency (EC50 = 33 nM) against human KRas demonstrates the scaffold's privileged nature [1]. Medicinal chemists should prioritize this specific building block to synthesize and evaluate new analogs aimed at disrupting Ras signaling pathways, a critical target in many cancers.

Development of Aldose Reductase Inhibitors for Diabetic Complications

The low-nanomolar inhibition of human aldose reductase (IC50 = 6.5 nM) by a closely related ortho-bromo oxadiazole derivative highlights the potential of this scaffold for treating diabetic complications [2]. Researchers focused on polyol pathway inhibition should utilize 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole as a key intermediate for creating focused libraries to identify new drug candidates with improved potency and selectivity profiles.

Chemical Biology Tool for Probing Kinase Function

The stark difference in potency between the ortho-bromo derivative against KRas (EC50 = 33 nM) and its activity against the related Rab-7a (EC50 = 4.2 µM) suggests a degree of selectivity within the Ras superfamily [1][3]. This makes 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole and its derivatives useful chemical probes for dissecting the specific roles of different GTPases in cellular signaling and disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.